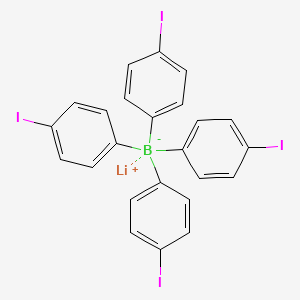

Lithium tetrakis(4-iodophenyl)borate

Description

Properties

Molecular Formula |

C24H16BI4Li |

|---|---|

Molecular Weight |

829.8 g/mol |

IUPAC Name |

lithium;tetrakis(4-iodophenyl)boranuide |

InChI |

InChI=1S/C24H16BI4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |

InChI Key |

BHHVSWGSQJWSMV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C1=CC=C(C=C1)I)(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Historical Overview of Tetraphenylborate (B1193919) Derivative Synthesis Strategies

The history of tetraphenylborate synthesis is linked to the development of triarylboranes. In the 1920s, researchers like Krause utilized gaseous boron trifluoride (BF₃) with Grignard reagents to produce triphenylborane. nih.gov A pivotal moment occurred with the discovery of lithium tetraphenylborate, which was initially an unexpected product in catalysis research. nih.gov This discovery paved the way for the development of sodium tetraphenylborate, commercially known as Kalignost®, which became a valuable analytical reagent for the quantitative analysis of potassium ions in aqueous solutions. nih.gov

Early synthetic strategies predominantly relied on the reaction of a boron halide, such as boron trifluoride etherate (BF₃·OEt₂), with an excess of an organometallic reagent like a Grignard reagent or an organolithium compound. nih.govwikipedia.org The general principle involves the addition of four aryl groups to the central boron atom. Over the years, variations and improvements have been introduced, including the use of different boron sources like sodium tetrafluoroborate (B81430) (NaBF₄) and potassium aryltrifluoroborates (ArBF₃K), which can be more convenient and safer to handle than gaseous boron trihalides. nih.govwikipedia.orgresearchgate.net These methods have been adapted to create a wide array of substituted tetraarylborates with diverse electronic and steric properties. wikipedia.org

Precursor Compounds and Reactants for Lithium tetrakis(4-iodophenyl)borate Synthesis

The synthesis of this compound requires specific precursors to provide the 4-iodophenyl ligands and the central borate (B1201080) core. The selection of these reactants is critical for achieving a successful synthesis with high yield and purity.

The primary precursors are:

Aryl Source : An organometallic reagent derived from an iodinated benzene (B151609) ring is necessary. Common starting materials include 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene. These are used to generate the nucleophilic 4-iodophenyl species, either as a Grignard reagent or an organolithium reagent. researchgate.netresearchgate.net

Boron Source : A boron halide or a related compound serves as the electrophilic boron center. Common choices include boron trifluoride (BF₃), often used as its more manageable diethyl ether complex (BF₃·OEt₂), boron trichloride (B1173362) (BCl₃), or an alkali metal tetrafluoroborate salt like sodium tetrafluoroborate (NaBF₄). nih.govwikipedia.orggoogle.com

Lithium Source : The lithium cation can be introduced inherently through the use of a 4-iodophenyllithium reagent or via a salt metathesis reaction in the final step if other alkali metal reagents are used initially.

Table 1: Key Precursors and Their Roles

| Precursor Compound | Chemical Formula | Role in Synthesis |

| 1,4-Diiodobenzene | C₆H₄I₂ | Source of the 4-iodophenyl group, typically for organolithium routes. |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | Source of the 4-iodophenyl group, typically for Grignard reagent formation. |

| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | Electrophilic boron source. |

| Sodium Tetrafluoroborate | NaBF₄ | Electrophilic boron source. wikipedia.org |

| n-Butyllithium | C₄H₉Li | Reagent for halogen-metal exchange to form 4-iodophenyllithium. google.com |

| Magnesium Turnings | Mg | Metal for the formation of the Grignard reagent. researchgate.net |

Detailed Synthetic Pathways for this compound

Two principal organometallic routes dominate the synthesis of tetraarylborates, including the iodinated analogue. These are the Grignard reagent-mediated and the organolithium-based approaches.

The Grignard reagent pathway is a well-established method for forming carbon-boron bonds. wikipedia.org The synthesis of tetraphenylborate derivatives via this route generally involves the reaction of four equivalents of an arylmagnesium halide with one equivalent of a boron trihalide. google.com

For this compound, the synthesis would proceed as follows:

Formation of the Grignard Reagent : The 4-iodophenylmagnesium halide is prepared by reacting a suitable precursor, such as 1-bromo-4-iodobenzene, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net

Reaction with Boron Source : The freshly prepared Grignard reagent is then added slowly to a solution of a boron source, such as boron trifluoride etherate (BF₃·OEt₂) or sodium tetrafluoroborate (NaBF₄), typically at a controlled temperature. wikipedia.orgresearchgate.net The reaction stoichiometry is crucial, requiring at least four equivalents of the Grignard reagent per equivalent of the boron compound. google.com

Isolation : The reaction results in the formation of the tetrakis(4-iodophenyl)borate anion. The corresponding lithium salt can be obtained through workup and precipitation, potentially involving a cation exchange step if the initial product is a magnesium salt.

A general reaction scheme is: 4 (I-C₆H₄-MgBr) + BF₃ → [B(C₆H₄-I)₄]⁻ + MgF₂ + MgBr₂ wikipedia.org

Organolithium reagents offer a highly reactive alternative to Grignard reagents for the arylation of boron. This method is particularly effective for preparing highly fluorinated or functionalized borates. google.comwikipedia.org

The synthesis of this compound using this approach involves:

Formation of the Organolithium Reagent : 4-Iodophenyllithium is typically generated in situ via a halogen-lithium exchange reaction. This involves treating 1,4-diiodobenzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF. researchgate.netgoogle.com

Reaction with Boron Source : The resulting 4-iodophenyllithium solution is then reacted with a boron trihalide (e.g., BCl₃). google.com The stoichiometry requires four equivalents of the aryllithium reagent for each equivalent of the boron source to ensure complete substitution.

Isolation : The reaction directly yields this compound, which can be isolated and purified by precipitation and washing.

The reaction can be summarized as: 4 (I-C₆H₄-Li) + BCl₃ → Li[B(C₆H₄-I)₄] + 3 LiCl

This route is advantageous as it directly produces the desired lithium salt.

Beyond the primary Grignard and organolithium pathways, other methods have been developed. Research has shown a novel protocol for creating functionalized tetraphenylborates that begins with potassium tetrakis(iodophenyl)borates. researchgate.net This method involves a four-fold halogen-lithium exchange using t-BuLi at -78 °C to form a tetralithio intermediate. researchgate.net While the goal of that research was to add other functional groups, the formation of the tetralithio species from the tetraiodo compound demonstrates the feasibility of manipulating such molecules and could be adapted for specific isomer synthesis or further reactions.

Another approach involves the use of potassium aryltrifluoroborates as precursors. These salts can be activated with BF₃ etherate and then reacted with a Grignard reagent. nih.gov This strategy could potentially be applied to the synthesis of mixed or unsymmetrically substituted arylborates.

Optimization of Reaction Conditions for High Yield and Purity of this compound

Optimizing reaction parameters is essential for maximizing the yield and ensuring the high purity of the final product. Key variables include the choice of solvent, reaction temperature, reagent stoichiometry, and reaction time.

Table 2: Optimization Parameters for Arylborate Synthesis

| Parameter | Grignard Route | Organolithium Route | Rationale and Impact |

| Solvent | Ethereal solvents (e.g., Diethyl ether, THF) researchgate.net | Ethereal solvents (e.g., THF) researchgate.net | Solvents must be anhydrous and are crucial for solvating the organometallic reagents. THF is often preferred for its higher boiling point and better solvating properties. researchgate.net |

| Temperature | Reflux temperature of the ether (e.g., ~35 °C) researchgate.net | Low temperatures (e.g., -78 °C to -45 °C) researchgate.netgoogle.com | Low temperatures are critical for the stability of the highly reactive organolithium reagents, preventing side reactions and decomposition. google.com Grignard reactions are generally less sensitive to temperature. |

| Reagent Addition | Slow, dropwise addition of Grignard reagent to boron source. researchgate.net | Slow addition of organolithium base to aryl halide, then slow addition of the resulting mixture to the boron source. | Slow addition helps to control the exothermic nature of the reaction and prevent the formation of over-arylated or under-arylated byproducts. |

| Stoichiometry | Slight excess of Grignard reagent (e.g., >4 equivalents). google.com | Slight excess of organolithium reagent (e.g., ~4.2 equivalents). google.com | A slight excess of the arylating agent ensures the complete conversion of the boron source to the desired tetra-substituted product. |

| Reaction Time | Typically 1-3 hours after addition is complete. researchgate.net | Can range from 1 to several hours, sometimes with gradual warming to room temperature. google.com | Sufficient time is needed for the reaction to go to completion. Monitoring by techniques like TLC or NMR can determine the optimal duration. |

| Purification | Precipitation, filtration, and washing with non-polar solvents (e.g., hexanes) or recrystallization. mdpi.com | Precipitation, filtration, and washing with appropriate solvents. | Purification removes unreacted starting materials and inorganic salts (e.g., LiCl, MgBr₂), leading to a high-purity final product. |

Purification Techniques for Isolation of High-Purity this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts such as magnesium salts, and other impurities. Therefore, rigorous purification is necessary to obtain high-purity this compound.

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is paramount for successful recrystallization.

Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For borate salts, a mixture of solvents is often employed. For instance, dissolving the crude product in a polar solvent like acetone (B3395972) or ethanol (B145695) at an elevated temperature, followed by the addition of a less polar solvent like hexane (B92381) or water until turbidity is observed, can induce crystallization upon cooling.

Procedure: The crude this compound can be dissolved in a minimal amount of a hot solvent mixture (e.g., acetonitrile (B52724)/water or acetone/water). The solution is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. The purified crystals are subsequently isolated by filtration. For some borate salts, recrystallization from solvents like dichloroethane or ethyl acetate (B1210297) has been reported. researchgate.net

Chromatography is employed to remove impurities that are difficult to separate by recrystallization.

Column Chromatography: Silica (B1680970) gel is a common stationary phase for the purification of organoboron compounds. However, the acidic nature of silica gel can sometimes lead to the decomposition of boronic acids and their derivatives. acs.org Neutral alumina (B75360) can be a viable alternative to mitigate this issue. researchgate.net The choice of eluent (mobile phase) depends on the polarity of the compound and the impurities. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often used.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Precipitation is a common method for the initial isolation of the crude product from the reaction mixture and for purification.

Aqueous Workup: After the reaction is complete, an aqueous workup is typically performed. This involves adding an aqueous solution (often an acidic or ammonium (B1175870) chloride solution) to the reaction mixture to quench any unreacted Grignard reagent and to precipitate inorganic salts like magnesium halides.

Solvent Extraction: The desired borate salt can then be extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Precipitation of the Final Product: The lithium salt can be precipitated from the solution of the corresponding sodium salt by adding a soluble lithium salt, such as lithium chloride. The lower solubility of the byproduct (e.g., NaCl in an organic solvent) can drive the reaction to completion. wikipedia.org The precipitated product is then collected by filtration, washed with a suitable solvent to remove any remaining soluble impurities, and dried under vacuum.

Scientific Data Unavailable for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for the structural characterization of this compound, specifically its Nuclear Magnetic Resonance (NMR) spectroscopic analysis, could not be located. While the existence of the compound is confirmed through vendor listings, providing a CAS number of 852312-76-6 and a molecular formula of C24H16BI4Li, the in-depth research findings required to fulfill the user's request are not present in the accessible public domain. iodochem.comsigmaaldrich.comchemextension.com

The request specified a detailed article on "this compound," structured around its structural characterization using various NMR techniques. This included subsections for ¹H, ¹³C, ¹¹B, and ⁷Li NMR spectroscopy, as well as 2D NMR experiments. Generating a scientifically accurate and informative article on these topics necessitates access to peer-reviewed research that details the synthesis and subsequent spectroscopic analysis of the compound.

Without access to primary scientific literature containing this experimental data, it is not possible to provide a factually accurate and detailed analysis for each of the specified subsections. Constructing such an article would require speculation and would not meet the standards of a professional and authoritative scientific document. Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The core of the anion is a tetrahedral borate framework, [B(C₆H₄I)₄]⁻. Its vibrational characteristics can be understood by referencing the well-studied parent compound, sodium tetraphenylborate. tandfonline.comnih.gov The substitution of hydrogen with iodine at the para-position of the phenyl rings is expected to induce predictable shifts in the vibrational frequencies due to mass effects and changes in electronic distribution, but the fundamental modes of the B-C and phenyl structures remain identifiable.

The tetrahedral symmetry (Td) of an unsubstituted [B(C₆H₅)₄]⁻ anion leads to specific selection rules for IR and Raman activity. While the introduction of substituents lowers this symmetry, the local modes of the B-C bonds and the phenyl rings can still be assigned.

Key vibrational modes associated with the borate framework include:

B-C Stretching: The stretching vibrations of the four boron-carbon bonds are a key feature. In tetraphenylborate, these modes are typically observed in the IR and Raman spectra, although they can be coupled with phenyl ring vibrations.

Phenyl Ring Vibrations: The phenyl groups exhibit several characteristic vibrations, including C-C stretching within the ring, in-plane bending, and out-of-plane bending. The C-C stretching vibrations in aromatic rings typically appear in the 1600-1400 cm⁻¹ region. orgchemboulder.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

|---|---|---|---|

| Aromatic C=C Stretching | 1600 - 1585 | IR & Raman | Characteristic of the phenyl rings. |

| Aromatic C=C Stretching | 1500 - 1400 | IR & Raman | A second region for phenyl ring stretching vibrations. orgchemboulder.com |

| B-C Asymmetric Stretch | ~1150 | IR | Coupled with phenyl ring modes. |

| Phenyl Ring Breathing | ~1000 | Raman (Strong) | A symmetric vibration often strong in the Raman spectrum. |

The vibrations of the peripheral atoms on the phenyl rings provide further structural confirmation.

Aromatic C-H Vibrations: The stretching modes for C-H bonds on an aromatic ring are consistently found above 3000 cm⁻¹. orgchemboulder.comvscht.cz In-plane and out-of-plane bending vibrations occur at lower frequencies. The out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring. orgchemboulder.com For a 1,4-disubstituted (para) ring, a strong band is expected between 840-800 cm⁻¹. thieme-connect.de

Aromatic C-I Stretching: The carbon-iodine bond is significantly heavier and weaker than a C-H bond, resulting in a stretching frequency at a much lower wavenumber. The C-I stretching vibration is typically observed in the far-infrared or low-frequency Raman region, generally between 600-500 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Confirms the presence of aromatic C-H bonds. orgchemboulder.comvscht.cz |

| C-H Out-of-Plane Bend | 840 - 800 | IR (Strong) | Characteristic for 1,4-disubstitution (para). thieme-connect.de |

| Aromatic C-I Stretch | 600 - 500 | IR & Raman | Low-frequency vibration due to the high mass of iodine. |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of the target compound and providing structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique particularly well-suited for analyzing large, charged, and thermally labile molecules like this compound from solution. In negative ion mode, the technique allows for the direct observation of the intact tetrakis(4-iodophenyl)borate anion. The molecular weight of the [B(C₆H₄I)₄]⁻ anion is 822.8 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at an m/z value of 822.8.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic pattern can be obtained. For the tetraphenylborate anion, fragmentation often involves the loss of phenyl groups. nih.gov For the iodo-substituted analogue, fragmentation would likely proceed through the loss of iodophenyl radicals or neutral iodobenzene (B50100) molecules.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁻ | [B(C₆H₄I)₄]⁻ | 822.8 | Intact molecular anion |

| [M - C₆H₄I]⁻ | [B(C₆H₄I)₃] | 620.0 | Loss of one iodophenyl radical (as a neutral) |

| [M - C₆H₅I]⁻ | [B(C₆H₄I)₃(H)]⁻ | 621.0 | Loss of neutral iodobenzene |

MALDI-TOF is another soft ionization technique capable of analyzing large, non-volatile molecules. nih.govnews-medical.net The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte. news-medical.net This method is highly effective for determining the molecular weight of organometallic complexes with minimal fragmentation. news-medical.net For this compound, MALDI-TOF would serve as a confirmatory method to verify the mass of the intact [B(C₆H₄I)₄]⁻ anion. nih.gov Depending on the laser energy used, some fragmentation, similar to that observed in ESI-MS/MS, may also be detected. youtube.com

UV-Visible Spectroscopy for Electronic Transition Analysis of the Iodophenyl Moieties

UV-Visible spectroscopy probes the electronic transitions within a molecule. pharmatutor.org For this compound, the absorption of UV light is dominated by the π-electron systems of the four iodophenyl rings.

The electronic spectrum of aromatic compounds is characterized by π→π* transitions. libretexts.org Benzene, the parent aromatic system, exhibits several absorption bands in the UV region. youtube.com The introduction of substituents on the benzene ring alters the energies of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).

The iodophenyl moieties in the compound are the primary chromophores. The iodine atom, with its lone pairs of electrons, acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The expected electronic transitions are primarily of the π→π* type within the aromatic system. libretexts.orguzh.ch

| Transition Type | Approximate λ_max (nm) | Description |

|---|---|---|

| π → π* (E2-band) | ~230 - 240 | A primary, high-intensity absorption band characteristic of substituted benzene rings. |

| π → π* (B-band) | ~270 - 290 | A secondary, lower-intensity band with fine structure, also shifted by substitution. pharmatutor.org |

X-ray Crystallography for Solid-State Structure Determination of this compound

A comprehensive analysis based on single-crystal X-ray diffraction is required to definitively determine the solid-state structure of this compound. This technique would provide precise atomic coordinates, from which all other structural parameters can be derived.

As of the latest available data, a complete SCXRD analysis for this compound has not been reported in peer-reviewed journals or public crystallographic databases. The following subsections outline the specific information that such an analysis would provide.

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. This information is a primary result of a successful SCXRD experiment. For related tetraphenylborate salts, a variety of crystal systems are observed, and the specific arrangement for this compound remains to be determined.

Analysis of the bond lengths and angles within the tetrakis(4-iodophenyl)borate anion would be a key outcome of an SCXRD study. The boron atom is expected to be tetrahedrally coordinated to the four iodophenyl rings. The B-C bond lengths and the C-B-C bond angles would confirm this geometry. The internal geometry of the phenyl rings, including C-C and C-I bond lengths and C-C-C bond angles, would also be precisely determined.

An SCXRD analysis would reveal the coordination environment of the lithium cation. This includes the number of and distances to surrounding atoms from the tetrakis(4-iodophenyl)borate anions and any co-crystallized solvent molecules. The geometry of the ionic pairing between the lithium cation and the borate anion is a critical aspect of the solid-state structure.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to assess the bulk phase purity and degree of crystallinity of a solid material. In the context of this compound, PXRD analysis is crucial for verifying the successful synthesis of the desired crystalline phase and for identifying any crystalline impurities.

A crystalline sample of this compound is expected to produce a distinct diffraction pattern characterized by a series of sharp peaks at specific two-theta (2θ) angles. The position and intensity of these peaks are unique to the compound's crystal lattice structure. This pattern serves as a fingerprint for the material, allowing for confirmation of its identity by comparison to a reference pattern, if available. The absence of peaks corresponding to starting materials or potential side products would confirm the phase purity of the bulk sample.

Conversely, an amorphous sample, which lacks long-range atomic order, would generate a PXRD pattern with one or more broad, diffuse humps rather than sharp peaks. It is noteworthy that this compound is utilized as a tetrahedral building block in the synthesis of charged porous aromatic frameworks (PAFs). sci-hub.sesioc-journal.cn These resulting polymers are often amorphous in nature, a characteristic that is confirmed by their broad, featureless PXRD patterns. sci-hub.se The crystallinity of the initial this compound starting material is a critical parameter that can influence the polymerization process and the final properties of the resulting framework.

Elemental Analysis (e.g., CHNS-I) for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this analysis provides quantitative data on the percentage by mass of its constituent elements, primarily Carbon (C), Hydrogen (H), and Iodine (I). The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₂₄H₁₆BI₄Li.

This comparison is vital to confirm that the stoichiometry of the synthesized product is correct. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity. Significant deviations could indicate the presence of impurities, residual solvents, or that an incorrect compound was formed. While specific experimental data for this compound is not widely published, the theoretical composition can be calculated to serve as a benchmark for analysis.

Below is a data table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 829.75 | 34.73 |

| Hydrogen | H | 1.008 | 829.75 | 1.94 |

| Boron | B | 10.81 | 829.75 | 1.30 |

| Iodine | I | 126.90 | 829.75 | 61.18 |

| Lithium | Li | 6.94 | 829.75 | 0.84 |

Note: The molecular formula and weight are essential for these calculations. Elemental analysis is also used to characterize the polymers and frameworks derived from this compound to confirm their composition after polymerization. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability and decomposition profile.

The analysis involves heating a small quantity of the compound at a constant rate and recording the resulting mass loss. The output is a TGA curve, which plots mass percentage against temperature. Any mass loss observed corresponds to the volatilization of trapped solvents or the decomposition of the compound itself.

The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the upper limit of the compound's thermal stability. For materials like this compound, which are used as precursors in high-temperature synthesis, understanding their thermal behavior is essential. acs.orgresearchgate.net The TGA data for the porous aromatic frameworks synthesized from this compound show they are generally stable up to 350 °C or higher. acs.orgresearchgate.net

Synthesis and Characterization

Synthetic Routes and Methodologies

There is no established, published synthesis specifically for Lithium tetrakis(4-iodophenyl)borate. However, a probable and logical route can be proposed based on the synthesis of analogous tetra-aryl borate (B1201080) salts and general organometallic principles. researchgate.net

A likely method involves a Grignard reaction. researchgate.net The key steps would be:

Formation of the Grignard Reagent: 1,4-diiodobenzene (B128391) would be reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, 4-iodophenylmagnesium iodide.

Reaction with a Boron Source: The freshly prepared Grignard reagent would then be reacted with a suitable boron compound, such as sodium tetrafluoroborate (B81430) (NaBF₄) or a borate ester like trimethyl borate. nih.govnih.gov This reaction would substitute the fluoride (B91410) ions or methoxy (B1213986) groups with the 4-iodophenyl groups, forming the sodium salt of the tetrakis(4-iodophenyl)borate anion.

Cation Exchange: The resulting sodium salt would then undergo a metathesis (salt exchange) reaction with a lithium salt, such as lithium chloride, in a suitable solvent to precipitate the less soluble product and yield the final this compound.

Purification and Isolation Techniques

Purification would likely involve recrystallization from an appropriate solvent or solvent mixture. The choice of solvent would be critical to obtain a high-purity product free from starting materials and reaction byproducts. Washing the final solid product with a non-polar solvent like hexane (B92381) could help remove organic impurities.

Characterization Methods

Full characterization of the synthesized compound would be necessary to confirm its identity and purity. Standard methods would include:

NMR Spectroscopy (¹H, ¹³C, ¹¹B): To verify the chemical structure of the anion.

Mass Spectrometry: To confirm the molecular weight of the anion.

Elemental Analysis: To determine the percentage composition of C, H, B, I, and Li, confirming the empirical formula.

X-ray Crystallography: If suitable single crystals can be grown, this technique would provide definitive proof of the molecular structure, including bond lengths and angles, and the coordination environment of the lithium ion.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure of Lithium tetrakis(4-iodophenyl)borate

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT provides a basis for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net

For the tetrakis(4-iodophenyl)borate anion, the HOMO is typically localized on the π-systems of the phenyl rings, while the LUMO is distributed over the aromatic rings and the central boron atom. The large, conjugated system of the four iodophenyl groups influences the energy levels of these orbitals. The presence of iodine atoms, with their electron-withdrawing nature and ability to participate in halogen bonding, can also modulate the HOMO-LUMO gap. researchgate.net In materials science, linking building blocks like this into larger frameworks, such as Porous Aromatic Frameworks (PAFs), can lead to a narrowing of the HOMO-LUMO gap, which is indicative of extended π-conjugation. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Molecular Orbital Data Note: The following data is illustrative for a tetra-aryl borate (B1201080) anion and demonstrates the type of information obtained from DFT calculations. Actual values for this compound may vary based on the specific computational model and basis set used.

| Parameter | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO. |

Electrostatic Potential Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Vibrational Frequency Calculations for Spectroscopic Prediction

Computational vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to predict and interpret experimental infrared (IR) and Raman spectra. researchgate.net

For the tetrakis(4-iodophenyl)borate anion, key predicted vibrations would include:

B-C stretching modes: Associated with the bonds between the central boron and the phenyl rings.

C-I stretching modes: A characteristic vibration for the iodophenyl groups.

Aromatic C-C and C-H stretching and bending modes: Vibrations within the phenyl rings.

Relativistic DFT calculations have been shown to provide good agreement with experimental stretching vibrational frequencies for related complex compounds. science.gov These theoretical spectra serve as a powerful tool for confirming the synthesis and purity of materials incorporating this borate anion. acs.org

Computational Prediction of Spectroscopic Signatures (NMR, UV-Vis)

Theoretical methods can also predict spectroscopic signatures such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can predict ¹H, ¹³C, and ¹¹B NMR chemical shifts. For this compound, these calculations would predict distinct signals for the different carbon environments in the iodophenyl ring and a characteristic signal for the central boron atom. Such predictions are invaluable for interpreting experimental NMR data used to verify the chemical structure of the compound and the porous polymers derived from it. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals that give rise to UV-Vis absorption. science.gov The calculations would predict strong absorptions in the UV region corresponding to π-π* transitions within the extensive aromatic system of the tetrakis(4-iodophenyl)borate anion. Upon incorporation into a conjugated polymer, these absorption maxima are often observed to red-shift (shift to longer wavelengths), which can be correlated with the degree of π-conjugation in the final material. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, flexibility, and intermolecular interactions over time. sci-hub.seacs.org

Conformational Analysis and Flexibility of the Borate Anion in Various Environments

The tetrakis(4-iodophenyl)borate anion is not a rigid structure. The four iodophenyl groups are connected to the central boron atom via single bonds, allowing for rotational freedom. MD simulations can explore the conformational landscape of this anion, revealing the most stable arrangements of the phenyl rings and the energy barriers for rotation between different conformers. acs.orgresearchgate.net

Ion Association and Dissociation Dynamics in Solution and Polymer Matrices

The behavior of this compound in solutions and polymer matrices is characterized by the dissociation of the lithium cation from the large, bulky tetrakis(4-iodophenyl)borate anion. In solid polymer electrolytes, the goal is often to immobilize the anion while allowing the lithium cation to move freely, achieving a high lithium-ion transference number (tLi+), which is crucial for battery performance.

Research into analogous tetraarylborate systems provides a framework for understanding these dynamics. A significant development has been the creation of cross-linked polymer networks using tetraarylborate anions as structural nodes. mit.edu In these systems, the borate anion is covalently bonded within the polymer backbone, effectively immobilizing it. This structure promotes single-ion conductivity, as the charge transport is dominated by the mobile Li⁺ cations.

For instance, Sonogashira polymerizations involving monomers like tetrakis(4-iodophenyl)borate and various diethynyl linkers have produced highly cross-linked polymer networks. mit.edu These materials have demonstrated promising conductivity metrics, which are indicative of efficient ion dissociation and lithium-ion mobility.

Table 1: Ionic Conductivity and Lithium Transference Numbers for Tetraarylborate-Based Polymer Networks

| Polymer System | Room Temperature Conductivity (S cm⁻¹) | Activation Energy (eV) | Lithium Ion Transport Number (tLi⁺) |

| Tetraarylborate-diethynylbenzene network | Up to 2.7 × 10⁻⁴ | 0.25–0.28 | Up to 0.93 |

This data, from analogous tetraarylborate polymer networks, illustrates the potential performance of systems based on this compound. The high transference number (approaching 1.0) confirms that the anionic component is largely immobile and that Li⁺ ions are the primary charge carriers. mit.edu

Interfacial Interactions of this compound in Material Systems

The interactions at the interface between a material containing this compound and another phase, such as a liquid electrolyte or an electrode, are critical to its function. Studies on similar, structurally related tetraarylborates at immiscible liquid-liquid interfaces reveal important mechanistic details.

At the interface between an aqueous solution and an organic solvent containing a tetraarylborate salt, the transfer of ions can induce chemical reactions and phase changes. For example, the electrochemical transfer of protons (H⁺) from the aqueous phase to the organic phase can lead to a reaction with the tetraphenylborate (B1193919) anion. rsc.org This is classified as an EC mechanism, where an electrochemical step (ion transfer) is followed by a chemical step (reaction). rsc.org

Furthermore, interactions at these interfaces can lead to nucleation events. When cations like H⁺, Li⁺, or K⁺ are transferred from an aqueous phase, they can interact with borate anions like tetrakis(4-chlorophenyl)borate in the organic phase, causing the formation of nuclei of a new, neutral salt at the interface. researchgate.net This phenomenon has been observed as intense, spike-like current signals in electrochemical measurements at micro-interfaces. researchgate.net These findings suggest that this compound would exhibit similar interfacial reactivity, where the transfer of cations into the organic phase could lead to the precipitation of the corresponding neutral borate salt at the boundary.

Reaction Mechanism Studies of Borate Formation and Functionalization

Formation Mechanism: The synthesis of tetraarylborates, including this compound, typically involves the reaction of a boron trihalide or tetrafluoroborate (B81430) salt with an aryl organometallic reagent. researchgate.net A common approach is the use of a Grignard reagent or an organolithium species.

A plausible mechanism for the formation of this compound involves the following steps:

Formation of the Organometallic Reagent: 1,4-diiodobenzene (B128391) is reacted with an alkyl lithium reagent (like n-butyllithium) or magnesium metal to form the corresponding 4-iodophenylithium or 4-iodophenylmagnesium halide (Grignard reagent).

Reaction with Boron Source: The resulting organometallic compound is then added to a boron source, such as boron trichloride (B1173362) (BCl₃) or sodium tetrafluoroborate (NaBF₄). The reaction proceeds through a series of nucleophilic substitutions, where the 4-iodophenyl group displaces the halide or fluoride (B91410) ions on the boron atom.

Completion of Substitution: The reaction is driven to completion by adding four equivalents of the organometallic reagent for each equivalent of the boron source, resulting in the formation of the tetrakis(4-iodophenyl)borate anion, [B(C₆H₄I)₄]⁻. The lithium cation from the organolithium reagent or from a subsequent salt metathesis reaction serves as the counter-ion.

Functionalization Mechanism: The iodine atoms on the phenyl rings of the tetrakis(4-iodophenyl)borate anion provide reactive sites for further functionalization. A powerful method for this transformation is a four-fold halogen-lithium exchange. researchgate.net This process allows for the introduction of a wide range of functional groups.

The mechanism involves:

Halogen-Lithium Exchange: The starting material, typically potassium or this compound, is treated with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF). The t-butyl group exchanges with the iodine atom on each of the four phenyl rings.

Formation of a Tetralithio Intermediate: This exchange results in the formation of a highly reactive tetralithio intermediate, [B(C₆H₄Li)₄]⁻.

Reaction with Electrophiles: This intermediate can then be quenched by adding various electrophiles, leading to the simultaneous functionalization of all four phenyl rings. researchgate.net

Table 2: Examples of Functionalization Reactions via the Tetralithio Intermediate

| Electrophile | Reagent | Resulting Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Dimethylformamide | DMF | Aldehyde (-CHO) |

| tert-Butyl isocyanate | t-BuNCO | tert-Butylamide (-C(O)NHtBu) |

| Trimethyl borate | B(OMe)₃ | Boronic Acid (-B(OH)₂) |

This table illustrates the versatility of the tetralithio intermediate derived from tetrakis(4-iodophenyl)borate in synthesizing a variety of functionalized tetraarylborates. researchgate.net This pathway highlights the compound's significance as a scaffold in supramolecular and materials chemistry.

Electrochemical Research and Applications

Investigation of Lithium-Ion Conduction Mechanisms in Electrolyte Systems Containing Lithium tetrakis(4-iodophenyl)borate

The study of lithium-ion conduction in electrolytes containing this compound is crucial for understanding its potential as an electrolyte component. This involves formulating various electrolyte systems and measuring their ionic conductivity, as well as elucidating the role of the large, iodinated anion in the dynamics of ion transport.

This compound has been utilized as a key building block in the synthesis of single-ion conducting polymer networks. In a notable study, the triethylammonium (B8662869) salt of tetrakis(4-iodophenyl)borate was employed as a monomer in Sonogashira polymerization reactions with diethynylbenzene linkers. Following polymerization, a rigorous ion exchange process was undertaken to replace the triethylammonium cations with lithium ions, yielding a highly cross-linked polymer network where the tetrakis(4-iodophenyl)borate anion is covalently bonded to the polymer backbone. This synthetic strategy effectively immobilizes the anion, a key feature of single-ion conductors designed to enhance the lithium-ion transference number.

While specific ionic conductivity data for this compound dissolved in conventional liquid or simple solid polymer electrolytes is not extensively reported in the literature, its performance within a synthesized single-ion conducting polymer network has been documented. The polymer network derived from tetrakis(4-iodophenyl)borate demonstrated a moderate ionic conductivity. After a sequence of ion exchange and washing, followed by the absorption of a small quantity of propylene (B89431) carbonate, the resulting material exhibited a room temperature ionic conductivity of 3.6 x 10⁻⁵ S cm⁻¹ at 27 °C. gatech.edu

For comparison, related perfluorinated tetraarylborate-based polymer networks have shown higher room temperature conductivities, reaching up to 2.7 x 10⁻⁴ S cm⁻¹, which was attributed to a weaker interaction between the lithium cation and the perfluorinated borate (B1201080) anion. rsc.org

Ionic Conductivity of a Polymer Network Derived from Tetrakis(4-iodophenyl)borate

| Polymer System | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

|---|

The structure and size of the anion in an electrolyte play a critical role in the dynamics of ion transport. The tetrakis(4-iodophenyl)borate anion is characterized by its large size and the presence of four iodophenyl groups attached to a central boron atom. This large anionic radius is generally expected to lead to a higher degree of charge delocalization, which can weaken the electrostatic interaction between the lithium cation and the borate anion.

In principle, a weaker cation-anion interaction facilitates the dissociation of the lithium salt and enhances the mobility of the lithium ions, thereby contributing to higher ionic conductivity. Furthermore, in single-ion conductors where the anion is immobilized, a well-delocalized negative charge on the fixed anionic sites can create a smoother potential energy landscape for the mobile lithium cations, promoting their efficient transport through the electrolyte medium. The significant size of the tetrakis(4-iodophenyl)borate anion is a key structural feature that is leveraged in the design of such single-ion conducting systems.

Electrochemical Stability Window Determination of this compound-based Electrolytes

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. This is particularly important for the development of high-voltage lithium-ion batteries. The ESW is typically determined using electrochemical techniques such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV).

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two set potential values, and the resulting current is measured. nih.gov When applied to an electrolyte, the CV profile can reveal the potentials at which the electrolyte components, including the anion, begin to oxidize or reduce. The onset of a significant increase in current on the anodic (positive) sweep indicates the oxidation potential of the electrolyte, while a similar increase on the cathodic (negative) sweep indicates its reduction potential.

Linear sweep voltammetry is another electrochemical technique used to determine the electrochemical stability of an electrolyte. wikipedia.org In LSV, the potential is swept linearly in one direction, either from a starting potential to a final potential (anodic or cathodic sweep), while the current is measured. fiveable.me This method is particularly useful for identifying the onset potential of decomposition reactions.

For a this compound-based electrolyte, an anodic LSV would be performed by sweeping the potential to increasingly positive values to pinpoint the exact potential at which the tetrakis(4-iodophenyl)borate anion begins to oxidize. Similarly, a cathodic LSV would identify the reduction potential. The potential at which a sharp and sustained increase in current is observed is typically defined as the decomposition potential, thus establishing the limits of the electrochemical stability window.

Interfacial Phenomena and Electrode Passivation Mechanisms

The interface between the electrolyte and the electrodes is a determinative factor in the performance, longevity, and safety of lithium batteries. The chemical and electrochemical reactions occurring at this interface lead to the formation of passivation layers, most notably the Solid Electrolyte Interphase (SEI) on the anode. The composition and stability of the SEI are paramount for reversible battery cycling.

While direct and detailed studies on the SEI formation mechanism specifically involving this compound in liquid electrolytes are not extensively available in peer-reviewed literature, insights can be drawn from the well-documented behavior of other lithium borate salts, such as lithium bis(oxalato)borate (LiBOB). Borate anions are known to participate in the formation of a stable and robust SEI layer. bohrium.comresearchgate.netmdpi.com It is hypothesized that the tetrakis(4-iodophenyl)borate anion would also decompose at the anode surface during the initial charging cycles. This decomposition would likely contribute boron-containing species to the SEI, potentially enhancing its mechanical and thermal stability.

Furthermore, the presence of iodine in the anion introduces another dimension to the SEI formation. Research on iodide-containing additives, such as lithium iodide (LiI), has shown that they can induce the formation of a protective, Li-ion permeable film on both the anode and cathode. researchgate.net This iodide-mediated passivation layer can help to suppress the dissolution of polysulfides in lithium-sulfur batteries and prevent the degradation of the electrode surfaces. researchgate.net It is plausible that the iodophenyl groups of the tetrakis(4-iodophenyl)borate anion could play a similar role, contributing to a more effective passivation layer that facilitates stable lithium ion transport while electronically insulating the electrode.

The adsorption and desorption behavior of electrolyte anions at the electrode surfaces significantly influence the structure of the electrochemical double layer and the kinetics of lithium ion transfer. For large, bulky anions like tetrakis(4-iodophenyl)borate, the steric hindrance and charge delocalization across the four iodophenyl rings are expected to be major factors.

The adsorption of the anion on the cathode surface is particularly relevant at high voltages. The iodide component of the anion may play a crucial role in mitigating electrode passivation. Studies on iodine-containing electrolytes in other battery chemistries have suggested that iodide anions can act as mediators, tuning the deposition of discharge products and facilitating a self-depassivation mechanism on the electrode surface. researchgate.net This process prevents the formation of a thick, insulating layer, thereby ensuring more efficient charge and mass transfer across the interface. researchgate.net While direct experimental data for the tetrakis(4-iodophenyl)borate anion is scarce, it is reasonable to infer that its adsorption behavior would be influenced by the electrochemical potential and the nature of the electrode material, with the iodophenyl groups potentially participating in surface film formation that could passivate or de-passivate the electrode depending on the operating conditions.

Applications in Advanced Energy Storage Systems

The unique properties of borate salts make them candidates for various components in next-generation energy storage systems, from conventional lithium-ion batteries to more advanced solid-state and ionic liquid-based systems.

Lithium borate salts are generally considered for their ability to improve the thermal and electrochemical stability of electrolytes. bohrium.comresearchgate.net Halogenated borate salts, in particular, are explored for their potential to form stable passivation layers. While this compound is not commonly cited as a primary electrolyte salt in conventional liquid electrolytes for lithium-ion batteries, its properties suggest potential as a functional additive. An ideal additive would be preferentially oxidized or reduced to form a protective film on the cathode or anode, respectively. The high molecular weight and the presence of four iodophenyl groups on the borate anion could lead to the formation of a distinct SEI, potentially enhancing cycle life and safety. However, without specific research data on its performance in standard lithium-ion battery configurations, its role in this application remains speculative.

A significant and documented application of this compound is in the field of solid-state electrolytes. Specifically, the corresponding tetra-functional borate monomer has been utilized in the synthesis of cross-linked polymer networks intended as single-ion conducting solid electrolytes. researchgate.netrsc.org In one study, tetrakis(4-iodophenyl)borate was used as a tetrahedral node, linked with linear bis-alkyne molecules through Sonogashira polymerization to create a highly cross-linked polymer network. rsc.orgrsc.org

These networks are designed to have the anionic borate centers covalently bonded to the polymer backbone, thereby immobilizing the anions. This structure allows for the lithium cations to be the primary charge carriers, leading to a high lithium-ion transference number (tLi+), which is a critical parameter for reducing concentration polarization and improving power density in solid-state batteries. bohrium.comberkeley.edu Initial investigations into these tetraarylborate-based polymer networks have shown promising conductivity metrics.

| Polymer System | Room Temperature Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) | Lithium-Ion Transference Number (tLi⁺) |

|---|---|---|---|

| Polymer from tetrakis(4-iodophenyl)borate and 1,4-diethynylbenzene (B1207667) | Data not specified in source | Data not specified in source | Data not specified in source |

| Polymer from perfluorinated arylborate monomer | 2.7 × 10⁻⁴ | 0.25–0.28 | up to 0.93 |

Table based on data from a study on tetraarylborate polymer networks as single-ion conducting solid electrolytes. rsc.org

While the specific conductivity of the polymer derived directly from tetrakis(4-iodophenyl)borate was not detailed as prominently as its perfluorinated analogue, the research demonstrates the viability of using this iodo-substituted borate as a fundamental building block for creating solid-state electrolytes with potentially high single-ion conductivity. rsc.org

Ionic liquids (ILs) are considered as potential electrolytes for safer batteries due to their non-volatility and high thermal stability. Borate anions are one of the types of anions used in the formulation of ILs for battery applications. The large size and delocalized charge of anions like tetrakis(pentafluorophenyl)borate (B1229283) can lead to lower ion association and higher conductivity in nonaqueous solvents. nih.gov

Although there is no specific research detailing the use of this compound as an additive in ionic liquid electrolytes, it is plausible that the tetrakis(4-iodophenyl)borate anion could be incorporated into an ionic liquid structure. The bulky and charge-delocalized nature of the anion would be expected to contribute to a low melting point and a wide electrochemical window, which are desirable properties for an ionic liquid electrolyte. Furthermore, its potential to participate in forming a stable SEI, as inferred from the behavior of other borate and iodide compounds, could be beneficial in an IL-based system. Research on other borate-based ionic liquid electrolytes has shown that they can exhibit high ionic conductivity and good electrochemical stability, suggesting a promising avenue for future investigation of the iodo-analog. monash.edumonash.edu

Materials Science and Polymer Chemistry Applications

Incorporation of Lithium tetrakis(4-iodophenyl)borate in Polymer Matrices

The integration of this compound into polymer matrices is a key strategy for creating functional materials. The covalent incorporation of the borate (B1201080) anion into a polymer backbone results in a single-ion conducting polymer electrolyte, where the anion is immobilized, and the lithium cation is the primary charge carrier. This approach is critical for overcoming some of the limitations of traditional dual-ion conducting electrolytes.

Research has primarily focused on creating cross-linked polymer networks rather than simple blends. These networks are synthesized using the tetra-functional nature of the tetrakis(4-iodophenyl)borate anion. A notable method for achieving this is the Sonogashira polymerization, which involves the coupling of the terminal alkynes of a linker molecule with the aryl iodides of the borate. rsc.orgrsc.org For instance, the polymerization of this compound with linear bis-alkyne linkers, such as 1,4-diethynylbenzene (B1207667), results in a highly cross-linked polymer network. rsc.orgrsc.org This network structure is integral to the material's function as a solid electrolyte.

These polymer networks are essentially composites where the borate anion is a fundamental building block of the polymer structure itself. The properties of the resulting material can be tuned by changing the linker molecule. For example, using a tri(ethylene glycol) substituted derivative as the linker can influence the ion-conducting properties of the polymer network. rsc.orgrsc.org While the primary application of these composites is in polymer electrolytes, the synthetic strategy could potentially be adapted for other functional materials where a robust, porous, or ion-exchangeable network is desired.

The large, rigid structure of the tetrakis(4-iodophenyl)borate anion significantly influences the morphology of the resulting polymer network. The polymerization process can be controlled to produce materials with varying degrees of porosity and bulk morphology. rsc.orgrsc.org Initial investigations have shown that the choice of solvent during polymerization plays a crucial role in determining the final morphology of the polymer network. rsc.org For example, scanning electron microscopy has been used to study the bulk morphology of these borate-based polymers.

The cross-linked nature of the polymer networks formed from tetrakis(4-iodophenyl)borate generally results in amorphous materials, which is beneficial for ion conductivity as it facilitates polymer segmental motion. The introduction of such a bulky, non-planar anion disrupts the regular chain packing that would be necessary for crystallization. The primary focus of research in this area has been on the relationship between morphology and ion transport, rather than on inducing crystallinity. The goal is often to create a material with an amorphous structure that provides pathways for lithium ion movement.

Development of Ion-Conducting Polymer Electrolytes (PEs) using this compound

The most significant application of this compound in polymer science is in the development of single-ion conducting polymer electrolytes (PEs). These materials are of great interest for next-generation lithium batteries as they can potentially suppress the formation of lithium dendrites, thereby improving battery safety and performance.

The design of these polymer electrolytes revolves around the concept of immobilizing the borate anion within the polymer structure. This is achieved through polymerization reactions where the tetrakis(4-iodophenyl)borate acts as a multifunctional monomer. A successful synthetic approach involves the Sonogashira polymerization of a triethylammonium (B8662869) or lithium salt of tetrakis(4-iodophenyl)borate with a suitable di-alkyne linker. rsc.org The resulting material is a cross-linked network with the borate anions covalently bonded at the nodes of the network. rsc.orgrsc.org

The synthesis can be represented by the reaction of the tetrakis(4-iodophenyl)borate monomer with a linker like 1,4-diethynylbenzene or a tri(ethylene glycol) substituted derivative. rsc.org The lithium cations are then present as the counter-ions within this anionic polymer network. This design ensures that only the lithium ions are mobile, leading to a high lithium ion transport number.

One key finding is that the ionic conductivity can be significantly influenced by the chemical nature of the aryl groups on the borate anion. For instance, replacing the iodophenyl groups with fluorinated analogs, such as in tetrakis(4-iodo-2,3,5,6-tetrafluorophenyl)borate, has been shown to weaken the interaction between the lithium cation and the borate anion. rsc.org This weaker interaction leads to enhanced lithium-ion mobility and, consequently, higher ionic conductivity.

The following table summarizes the electrochemical properties of polymer networks synthesized from different tetraarylborate monomers:

| Monomer | Linker | Room Temperature Conductivity (S cm⁻¹) | Activation Energy (eV) | Lithium Ion Transport Number (tLi⁺) |

| Triethylammonium tetrakis(4-iodophenyl)borate | 1,4-diethynylbenzene | 3.6 x 10⁻⁵ | - | - |

| Lithium tetrakis(4-iodo-2,3,5,6-tetrafluorophenyl)borate | 1,4-diethynylbenzene | 2.7 x 10⁻⁴ | 0.25 - 0.28 | up to 0.93 |

Data sourced from research on tetraarylborate polymer networks. rsc.orgrsc.org

These results demonstrate a clear structure-property relationship: the introduction of electron-withdrawing fluorine atoms on the phenyl rings of the borate anion enhances the ionic conductivity by nearly an order of magnitude. rsc.org The high lithium ion transport number (up to 0.93) confirms that these materials are indeed effective single-ion conductors. rsc.orgrsc.org

Advanced Functional Materials Development with this compound

Beyond its primary application in polymer electrolytes, the unique properties of this compound suggest its potential in other advanced functional materials. The presence of four reactive iodo-groups provides a platform for creating highly functionalized materials through various coupling reactions.

While research has been heavily concentrated on electrolytes, the catalytic potential of related borate compounds is noteworthy. For example, Lithium tetrakis(pentafluorophenyl)borate (B1229283), a structurally similar compound with a weakly coordinating anion, is used as a catalyst or co-catalyst in various organic reactions, including olefin polymerization and Friedel-Crafts reactions. wikipedia.orgresearchgate.net This suggests that this compound could also be explored for catalytic applications, potentially leveraging the reactivity of the C-I bond.

Furthermore, the ability to form well-defined, cross-linked networks opens up possibilities for creating materials for separations, sensing, or as scaffolds for other functional components. The development of these applications remains an area for future research.

Optoelectronic Materials and Devices

While direct applications of this compound in optoelectronic devices are not extensively documented, its chemical structure makes it a highly valuable precursor for the synthesis of conjugated polymers with significant potential in this field. The four carbon-iodine bonds on the anion are ideal handles for creating extended π-conjugated systems through cross-coupling reactions.

Conjugated polymers such as poly(p-phenylene)s (PPPs) and their derivatives are of great interest for optoelectronic applications due to their thermal stability, tunable conductivity, and favorable optical properties. physicsjournal.net PPPs have been utilized as active layers in light-emitting diodes (LEDs) and as blue-light emitters. physicsjournal.net The synthesis of structurally well-defined PPPs can be challenging, but precursor-based methods offer a viable route. physicsjournal.netrsc.org Iodinated aromatic compounds are common starting materials in the synthesis of such polymers. For instance, the Suzuki-Miyaura coupling reaction, a cornerstone of modern polymer synthesis, effectively couples aryl halides (like iodophenyl groups) with boronic acids or esters to form new carbon-carbon bonds. libretexts.orgrsc.org

The tetrakis(4-iodophenyl)borate anion can be envisioned as a core from which four or more polymer chains could be grown. This could lead to the formation of star-shaped or dendritic conjugated macromolecules. Such architectures can influence the material's solubility, film-forming properties, and ultimately, its performance in optoelectronic devices like LEDs or photodetectors. physicsjournal.net

Furthermore, iodinated thiophenes are used as precursors for synthesizing regioregular polythiophenes, another critical class of polymers for electronic and optoelectronic applications. mdpi.com The synthetic principles used for these materials, often involving metal-catalyzed coupling of iodinated monomers, highlight the potential of this compound as a multifunctional building block for complex, high-performance organic electronic materials. mdpi.com The conversion of a precursor polymer into the final conjugated material is a key step, as seen in the synthesis of poly(p-phenylenevinylene) (PPV), where a soluble precursor is processed before being converted to the final, insoluble semiconducting polymer. nih.govrsc.org

Catalyst Counter-Ion Systems for Organic Transformations

In the realm of catalysis, large, weakly coordinating anions are crucial for generating highly reactive, "naked" cationic metal centers. While lithium tetrakis(pentafluorophenyl)borate is more commonly cited for this role, the fundamental principle applies to other large borate anions like tetrakis(4-iodophenyl)borate. The bulky nature of the anion prevents it from tightly binding to a metal center in a catalyst complex, thereby leaving a coordination site open for substrate activation.

More significantly, the tetrakis(4-iodophenyl)borate anion can serve as a "pro-ligand" or a scaffold for creating more complex catalyst systems. The four iodine atoms are reactive sites for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This reaction allows for the precise formation of carbon-carbon bonds between an organohalide and an organoboron compound. rsc.org

A potential synthetic strategy involves using the tetrakis(4-iodophenyl)borate anion as a core and performing four simultaneous Suzuki-Miyaura couplings. By choosing a boronic acid that contains a phosphine (B1218219) group (or another ligand), one could synthesize a novel tetraphosphine ligand in a single step. Such a ligand, with its unique three-dimensional structure dictated by the central boron atom, could then be used to chelate to a metal center, forming a novel catalyst.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A palladium(0) species reacts with the organohalide (in this case, the C-I bond of the borate anion). youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The reactivity of the organohalide in the oxidative addition step generally follows the trend I > Br > Cl, making the iodo-substituted anion highly suitable for such transformations. libretexts.org The use of lithium borates in Suzuki-Miyaura couplings has been explored, demonstrating their stability and utility in these reactions. mit.edunih.gov

Table 1: Key Steps in Suzuki-Miyaura Coupling

| Step | Description |

|---|---|

| Oxidative Addition | A low-valent palladium catalyst inserts into the carbon-iodine bond of the tetrakis(4-iodophenyl)borate anion. |

| Transmetalation | In the presence of a base, an organic group from a boronic acid or ester is transferred to the palladium center. |

| Reductive Elimination | The newly formed diorganopalladium complex eliminates the final product, creating a new C-C bond and regenerating the active catalyst. |

Preparation of Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials are compounds that combine inorganic and organic components at the molecular level, offering properties that are distinct from a simple mixture. conicet.gov.arrsc.org this compound is an excellent starting point for creating such materials due to its well-defined structure and the reactivity of its four iodine atoms.

A powerful method for transforming this compound into a versatile building block involves a four-fold halogen-lithium exchange. By treating a salt of tetrakis(4-iodophenyl)borate with an organolithium reagent like t-butyllithium at low temperatures, the four iodine atoms can be swapped for lithium atoms. This creates a highly reactive tetralithio intermediate.

This tetralithio species can then be treated with a variety of electrophiles to install new functional groups onto the four phenyl rings. This process allows for the creation of a wide range of tailored building blocks for hybrid materials. For example, quenching the tetralithio intermediate with carbon dioxide would yield a tetra-carboxylic acid. Reacting it with trimethyl borate would produce a tetra-boronic acid. These multifunctional molecules can then be used as ligands to construct metal-organic frameworks (MOFs) or other complex supramolecular structures. researchgate.net

The synthesis of such functionalized tetraarylborates provides a direct route to new hybrid materials. For instance, a tetra-carboxylic acid derivative could be used to build porous frameworks with rare earth metals, which have high coordination demands. researchgate.net Similarly, a tetra-boronic acid derivative could be used in further cross-coupling reactions to build even larger, more complex organic structures. This "building block" approach allows for the rational design and synthesis of functional materials with potential applications in catalysis, gas storage, and sensing. conicet.gov.arresearchgate.net

Table 2: Potential Functionalized Borates from Tetralithio Intermediate

| Electrophile | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Building block for Metal-Organic Frameworks (MOFs) |

| Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) | Precursor for further Suzuki-Miyaura couplings |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Platform for condensation chemistry |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic methods are essential for separating the tetrakis(4-iodophenyl)borate anion from potential impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of Lithium tetrakis(4-iodophenyl)borate. Given the large, hydrophobic nature of the tetrakis(4-iodophenyl)borate anion, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. nih.govnih.gov

The retention of the large, anionic tetrakis(4-iodophenyl)borate is governed by hydrophobic interactions between the iodophenyl groups and the non-polar stationary phase (e.g., C18 or C8 alkyl chains). nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control pH. Detection is commonly achieved using a Diode-Array Detector (DAD), which can identify the compound based on its characteristic UV absorbance spectrum. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides strong hydrophobic retention for the large aryl-containing anion. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent to improve peak shape. nih.gov |

| Elution Mode | Gradient (e.g., 60% to 95% Acetonitrile over 20 min) | A gradient is necessary to elute the strongly retained anion and separate it from less hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | DAD or UV at ~240 nm | The iodophenyl chromophore is expected to have a strong UV absorbance in this region. rsc.orgnih.gov |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Ion Chromatography (IC) for Anion-Specific Detection in Complex Mixtures

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. unil.ch While typically used for small inorganic anions and cations, it can be adapted for the analysis of the large tetrakis(4-iodophenyl)borate anion. nih.govresearchgate.netthermofisher.com The primary separation mechanism in IC is ion exchange. unil.ch An anion-exchange column, which contains positively charged functional groups, is used to retain the negatively charged tetrakis(4-iodophenyl)borate anion.

Elution is achieved by passing a liquid (eluent) containing a competing anion (e.g., carbonate or hydroxide) through the column. The concentration and type of the competing anion are optimized to achieve separation from other anions in the sample matrix. thermofisher.comdss.go.th Suppressed conductivity detection is the most common detection method in IC, providing high sensitivity for ionic analytes. thermofisher.com This technique is particularly useful for quantifying the borate (B1201080) species in aqueous samples or complex matrices where other analytical methods may suffer from interference. thermofisher.comdss.go.th

Spectroscopic Detection Methods

Spectroscopic methods are invaluable for confirming the identity and determining the concentration of the compound.

UV-Vis Spectrophotometry for Solution Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for determining the concentration of this compound in a solution. The technique relies on the principle that molecules absorb light at specific wavelengths. youtube.comkhanacademy.org The tetrakis(4-iodophenyl)borate anion contains four iodophenyl chromophores, which exhibit strong absorbance in the UV region.

To determine the concentration, a solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). Based on the NIST WebBook data for p-iodophenol, a structurally related chromophore, the λmax for the tetrakis(4-iodophenyl)borate anion is expected to be in the mid-UV range. nist.gov The concentration can then be calculated using the Beer-Lambert law, provided a calibration curve has been established with standards of known concentration.

Table 2: Estimated UV-Vis Spectral Properties

| Parameter | Value | Details |

| Expected λmax | ~235-245 nm | Based on the absorbance of iodinated benzene (B151609) derivatives. rsc.orgnih.govnist.gov |

| Solvent | Acetonitrile | A common UV-transparent solvent suitable for dissolving the compound. |

| Application | Quantitative analysis of concentration in solution. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis (Li, B, I)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and non-metals at very low concentrations. It is the ideal method for verifying the elemental composition and stoichiometry of this compound by quantifying the amounts of Lithium (Li), Boron (B), and Iodine (I).

In this method, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. By measuring the intensity of the signal for each isotope, the concentration of each element in the original sample can be determined with high precision and accuracy.

Table 3: ICP-MS Analysis Parameters for this compound

| Element | Isotope Monitored (amu) | Rationale/Considerations |

| Lithium (Li) | 7 | Most abundant isotope, providing the highest sensitivity. |

| Boron (B) | 11 | More abundant isotope (80.1%) than ¹⁰B, preferred for quantification to maximize signal. |

| Iodine (I) | 127 | Monoisotopic, simplifying detection and quantification. |

Electrochemical Detection Strategies for Borate Species

Electrochemical methods offer an alternative approach for the detection and quantification of the tetrakis(4-iodophenyl)borate anion. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.